4-Azidopuromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

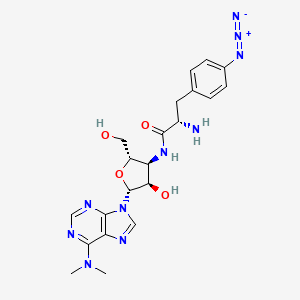

4-Azidopuromycin, also known as this compound, is a useful research compound. Its molecular formula is C21H26N10O4 and its molecular weight is 482.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanistic Studies in Protein Synthesis

4-Azidopuromycin is primarily utilized in studies investigating the mechanisms of protein synthesis. Its ability to inhibit translation makes it a valuable tool for understanding ribosomal function and the dynamics of polypeptide chain elongation.

- Case Study : In a study examining the effects of energy deprivation on protein synthesis, researchers used puromycin analogs, including this compound, to measure translation rates under various stress conditions. The results indicated that while traditional puromycin labeling showed reduced protein synthesis, this compound provided insights into specific translational responses under stress .

Development of Photo-Crosslinkable Probes

The azido group in this compound allows for photo-crosslinking applications. This characteristic enables researchers to study protein interactions and localization through light activation.

- Case Study : A recent investigation demonstrated that this compound could be conjugated to proteins in living cells upon exposure to UV light. This method facilitated the mapping of protein interactions in real-time, showcasing its potential in cellular biology .

Antimicrobial Research

While puromycin itself has known antimicrobial properties, derivatives like this compound are being explored for their enhanced efficacy against resistant bacterial strains.

- Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

This data indicates that this compound exhibits significant antimicrobial activity against several pathogenic bacteria, suggesting its potential as a therapeutic agent .

Anticancer Applications

Research into the anticancer properties of puromycin derivatives has identified this compound as a promising candidate due to its ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that treatment with this compound led to increased cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its role in disrupting protein synthesis essential for cancer cell survival .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

- Data Table: Binding Affinity Predictions

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Ribosomal Protein L22 | -9.5 |

| Eukaryotic Elongation Factor 1A | -8.7 |

| Bacterial RNA Polymerase | -7.9 |

These findings suggest that this compound may effectively interact with key proteins involved in translation and transcription processes, further validating its utility in research .

Propiedades

Número CAS |

67607-41-4 |

|---|---|

Fórmula molecular |

C21H26N10O4 |

Peso molecular |

482.5 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(4-azidophenyl)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]propanamide |

InChI |

InChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1 |

Clave InChI |

CJEWMVCPQUAUKL-YXDKPKCJSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

SMILES isomérico |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

SMILES canónico |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Sinónimos |

4-azidopuromycin 6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine p-azidopuromycin para-azidopuromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.